molecular formula C14H17N3O3 B11737529 3-[(Dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one

3-[(Dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one

Cat. No.: B11737529
M. Wt: 275.30 g/mol
InChI Key: CQODAQSMWHJFKB-UHFFFAOYSA-N
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Description

3-[(Dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one is a chemical compound with the molecular formula C17H22N4O3. It is known for its unique structure, which includes a piperidinone ring substituted with a dimethylamino group and a nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one typically involves the reaction of piperidin-4-one with dimethylamine and a nitro-substituted benzaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro-oxide derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

3-[(Dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

3-(dimethylaminomethylidene)-1-(4-nitrophenyl)piperidin-4-one

InChI

InChI=1S/C14H17N3O3/c1-15(2)9-11-10-16(8-7-14(11)18)12-3-5-13(6-4-12)17(19)20/h3-6,9H,7-8,10H2,1-2H3

InChI Key

CQODAQSMWHJFKB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C1CN(CCC1=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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